methyl N-[6-[[(7Z,11Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-25-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-23,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,24-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl N-[6-[[(7Z,11Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-25-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-23,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,24-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate” is known as Kijanimicin. It is a tetronic acid compound related to saccharocarcin, chlorothricin, versipelostatin, and tetrocarcin. Kijanimicin contains an unusual nitro-aminoglycoside and exhibits potent antibacterial, antimalarial, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kijanimicin involves complex synthetic routes due to its intricate molecular structureSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of Kijanimicin is not widely documented, but it likely involves large-scale fermentation processes using specific bacterial strains that naturally produce the compound. Optimization of fermentation conditions, including nutrient supply, temperature, and aeration, is essential to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Kijanimicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The nitro-aminoglycoside moiety can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms with amino groups, and substituted compounds with different functional groups .
Scientific Research Applications
Kijanimicin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of tetronic acids.
Biology: Kijanimicin’s antibacterial and antimalarial properties make it a valuable tool in biological research to understand microbial resistance and parasite biology.
Medicine: Its antitumor activity is being explored for potential therapeutic applications in cancer treatment.
Industry: The compound’s unique structure and properties are of interest in the development of new antibiotics and antimalarial drugs
Mechanism of Action
Kijanimicin exerts its effects through multiple mechanisms:
Antibacterial Activity: It inhibits bacterial cell wall synthesis, leading to cell lysis and death.
Antimalarial Activity: The compound interferes with the parasite’s metabolic pathways, disrupting its growth and replication.
Antitumor Activity: Kijanimicin induces apoptosis in cancer cells by activating specific molecular pathways
Comparison with Similar Compounds
Similar Compounds
Kijanimicin is similar to compounds like saccharocarcin, chlorothricin, versipelostatin, and tetrocarcin. These compounds share structural similarities, particularly the tetronic acid core and the presence of nitro-aminoglycoside moieties .
Uniqueness
What sets Kijanimicin apart is its potent activity against a broad spectrum of bacteria, parasites, and cancer cells. Its unique nitro-aminoglycoside structure contributes to its high efficacy and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl N-[6-[[(7Z,11Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-25-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-23,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,24-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-74,77H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15-,30-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLALZIEGGFXKV-IFGWWDKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C(O5)O)C3=O)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(C2C1C3(C(C=C2)/C(=C\CC(/C(=C\C4C=C(C(CC45C(=O)C(=C(O5)O)C3=O)C)CO)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H100N2O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.